2,3,4-Trimethyl-1H-pyrrole
Overview
Description
2,3,4-Trimethyl-1H-pyrrole is a nitrogen-containing heterocyclic aromatic compound. Pyrroles are known for their significant role in various biological systems and synthetic applications. The compound this compound is characterized by the presence of three methyl groups attached to the pyrrole ring at positions 2, 3, and 4, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing pyrroles, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as iron(III) chloride or ruthenium complexes can be employed to facilitate the cyclization reactions. The choice of solvent and reaction temperature are critical factors that influence the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2,3,4-tricarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or sulfonyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2,3,4-Trimethyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-1H-pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of methyl groups enhances its lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
2,3,5-Trimethyl-1H-pyrrole: Similar in structure but with a different substitution pattern.
2,4,5-Trimethyl-1H-pyrrole: Another isomer with distinct chemical properties.
3,4-Dimethyl-1H-pyrrole: Lacks one methyl group compared to 2,3,4-Trimethyl-1H-pyrrole
Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of three methyl groups at adjacent positions on the pyrrole ring provides distinct steric and electronic effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3,4-trimethyl-1H-pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMJHBZSSSDBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341388 | |
Record name | 2,3,4-Trimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3855-78-5 | |
Record name | 2,3,4-Trimethyl-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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